physical properties and melting point of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
physical properties and melting point of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
An In-Depth Technical Guide to Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, featuring a reactive sulfonyl chloride and a modifiable ethyl ester group on a dichlorinated benzene ring, makes it a potent and versatile building block. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its critical applications in modern drug discovery, particularly in the construction of diverse sulfonamide libraries and the development of targeted therapeutics.
Physicochemical Properties and Molecular Structure
The utility of a chemical intermediate is fundamentally tied to its physical and chemical characteristics. Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a solid at room temperature, and its key properties are summarized below. It is important to note that while data for the core parent acid is available, specific experimental values for the ethyl ester, such as the melting point, are not widely published, reflecting its common role as an intermediate synthesized for immediate downstream use.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate | N/A |
| CAS Number | 924859-49-4 | [1] |
| Molecular Formula | C₉H₇Cl₃O₄S | [1] |
| Molecular Weight | 317.57 g/mol | [1] |
| Parent Acid | 2,4-dichloro-5-(chlorosulfonyl)benzoic acid | [2] |
| Parent Acid CAS | 3740-18-9 | [2][3] |
| Parent Acid Mol. Wt. | 289.5 g/mol |[2] |
Molecular Structure
The structure of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is defined by two key reactive centers, which enable its utility in combinatorial chemistry and targeted synthesis. The sulfonyl chloride (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack, primarily by amines, while the ethyl ester (-COOEt) can be hydrolyzed to a carboxylic acid for further functionalization, such as amide bond formation.
Caption: Chemical structure of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate.
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is logically approached as a two-stage process. First, the aromatic core is functionalized via chlorosulfonation to install the highly reactive sulfonyl chloride group, creating the key intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This is followed by a standard esterification to yield the final product. This modular approach allows for robust control over each critical transformation.
Synthetic Workflow Overview
Caption: Two-stage synthesis pathway from the starting material to the final product.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established industrial processes for the parent acid and standard laboratory procedures for esterification.[4][5][6]
Part A: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid
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Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel. Charge the flask with 2,4-dichlorobenzoic acid (1 equivalent).
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Chlorosulfonation: Carefully add chlorosulfonic acid (approx. 4-8 molar equivalents) to the flask. Chlorosulfonic acid serves as both the reactant and the solvent. Add a catalytic amount of sulfuric acid (approx. 0.7-1.0 molar equivalents).[4][6]
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Reaction Execution: Heat the mixture slowly and uniformly to 130-150°C.[6] Maintain this temperature for 1-6 hours, monitoring the reaction progress by TLC or HPLC. The reaction is vigorous and releases HCl gas, which must be neutralized in a scrubber.
-
Expert Insight: The use of excess chlorosulfonic acid ensures the reaction goes to completion. The high temperature is necessary to overcome the activation energy for electrophilic aromatic substitution on the deactivated dichlorinated ring.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. In a separate, large beaker surrounded by an ice bath, prepare a mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the ice water. This step is highly exothermic and must be performed with extreme caution. The product will precipitate as a white solid.
-
Purification: Stir the resulting slurry for several hours to ensure complete precipitation.[4] Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the white solid under vacuum to yield 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
Part B: Fischer Esterification to Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
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Esterification Setup: Suspend the dried 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 volumes).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until the starting material is consumed as monitored by TLC/HPLC.
-
Expert Insight: The reaction is an equilibrium process. Using a large excess of ethanol drives the equilibrium towards the formation of the ethyl ester, ensuring a high yield.
-
-
Isolation and Purification: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization if necessary.
Protocol Validation
The integrity of this protocol is validated at each stage. The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton and carbon environments.
Applications in Drug Development
The unique bifunctional nature of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate makes it a powerful tool for medicinal chemists.
Foundation for Sulfonamide Libraries
The primary application is in the synthesis of N-substituted sulfonamides.[7] The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a vast array of primary and secondary amines. This allows for the rapid generation of large, diverse libraries of sulfonamide derivatives in a parallel synthesis format.[8] These libraries are invaluable for:
-
High-Throughput Screening (HTS): To identify initial "hit" compounds against a specific biological target.[8]
-
Structure-Activity Relationship (SAR) Studies: To systematically probe the chemical space around an initial hit, optimizing for potency, selectivity, and pharmacokinetic properties.
Precursor to Established and Investigational Drugs
The core 2,4-dichloro-5-sulfamoylbenzoic acid structure, known as lasamide, is a well-established intermediate in the synthesis of the potent loop diuretic, furosemide.[5] This underscores the pharmacological relevance of this chemical scaffold.
More recently, this scaffold has been employed in cutting-edge research. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid are being synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII.[9] These isoforms are overexpressed in many types of tumors and are linked to cancer progression, making them promising targets for novel anticancer therapies.[9] The ability to easily generate derivatives from this core structure facilitates the exploration of new therapeutic avenues. The presence of chlorine atoms in drug candidates is also a widely used strategy in medicinal chemistry to modulate electronic and lipophilic properties.[10]
Safety and Handling
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate and its synthetic precursors are hazardous materials that must be handled with appropriate precautions.
-
Corrosivity: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All work must be conducted in a certified chemical fume hood with personal protective equipment (gloves, goggles, lab coat).
-
Moisture Sensitivity: The sulfonyl chloride functional group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store the compound under inert, anhydrous conditions.
-
Toxicity: While specific toxicity data for the ethyl ester is limited, related chlorinated and sulfonated aromatic compounds should be handled as potentially toxic and irritant.
Conclusion
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined reactive sites allow for controlled and diverse functionalization, enabling the efficient construction of compound libraries for screening and the targeted synthesis of complex, pharmacologically active molecules. From its foundational role in the synthesis of diuretics to its modern application in the development of novel cancer therapies, this compound continues to be a valuable asset for researchers and scientists in the pharmaceutical industry.
References
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PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. [Link]
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Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]
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National Center for Biotechnology Information (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. [Link]
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IRIS (Institutional Research Information System). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]
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Cheméo. Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). [Link]
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